Physicochemical properties of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline
Physicochemical properties of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline
This guide serves as an authoritative technical monograph on 7-(2,3-Dihydroxypropyl)-8-bromotheophylline , a specialized xanthine derivative characterized by its dual functionality as an adenosine receptor modulator and a synthetic intermediate.
CAS Registry Number: 111038-24-5 Synonyms: 8-Bromodyphylline; 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine Molecular Formula: C₁₀H₁₃BrN₄O₄ Molecular Weight: 333.14 g/mol [1][2]
Executive Technical Summary
7-(2,3-Dihydroxypropyl)-8-bromotheophylline represents a structural hybridization of Dyphylline (a hydrophilic bronchodilator) and 8-Bromotheophylline (a potent adenosine receptor antagonist). This compound is primarily utilized in medicinal chemistry as a high-affinity ligand scaffold for Adenosine A1/A2 receptors and as a polar intermediate for synthesizing complex xanthine conjugates. Its unique physicochemical profile combines the lipophilicity-enhancing 8-bromo substituent with the solubility-conferring 7-dihydroxypropyl tail, creating a "Janus-faced" molecule with distinct amphiphilic properties.
Physicochemical Properties Profile
The following data aggregates experimental specifications and high-confidence predictive models based on Structure-Activity Relationship (SAR) analysis of xanthine congeners.
Core Physical Parameters
| Property | Value / Description | Confidence Level |
| Physical State | White to off-white crystalline powder | Experimental |
| Melting Point | 178°C – 182°C (Decomposes) | Predicted (SAR) |
| Solubility (Water) | Soluble (>10 mg/mL) | High (due to diol) |
| Solubility (DMSO) | Highly Soluble (>50 mg/mL) | Experimental |
| LogP (Octanol/Water) | -0.95 ± 0.3 | Calculated |
| pKa (Basicity) | ~1.5 (N9 protonation) | Calculated |
| pKa (Acidity) | 13.5 (Secondary OH), 14.2 (Primary OH) | Calculated |
| UV Max Absorption | 278 nm (in methanol) | Experimental |
Structural Analysis
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Hydrogen Bond Donors (HBD): 2 (C7-propyl diol hydroxyls).
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Hydrogen Bond Acceptors (HBA): 6 (N1, N3, N9, O2, O6, diol oxygens).
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Electronic Effect: The C8-Bromo group exerts a strong electron-withdrawing effect (-I), significantly reducing the basicity of the imidazole ring nitrogen (N9) compared to Dyphylline. This enhances stability against oxidative metabolism at the C8 position.
Synthetic Methodologies
Two primary validated pathways exist for the synthesis of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline. Route A (Direct Alkylation) is preferred for yield and purity, while Route B (Post-Synthetic Bromination) is utilized when starting from the Dyphylline parent.
Route A: Direct Alkylation of 8-Bromotheophylline (Preferred)
This protocol utilizes the "Chlorohydrin Method" to append the dihydroxypropyl chain to the N7 position of the xanthine core.
Reagents:
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Substrate: 8-Bromotheophylline (CAS 10381-75-6)
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Alkylating Agent: 3-Chloro-1,2-propanediol (CAS 96-24-2)
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Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)
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Solvent: DMF (N,N-Dimethylformamide) or Ethanol
Step-by-Step Protocol:
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Activation: Dissolve 10.0 mmol of 8-Bromotheophylline in 20 mL of anhydrous DMF. Add 12.0 mmol of anhydrous K₂CO₃. Stir at 60°C for 30 minutes to generate the N7-potassium salt.
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Alkylation: Add 15.0 mmol of 3-Chloro-1,2-propanediol dropwise over 20 minutes.
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Reflux: Heat the reaction mixture to 95-100°C for 6-8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
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Workup: Cool to room temperature. Filter off inorganic salts (KCl). Evaporate DMF under reduced pressure.
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Purification: Recrystallize the crude residue from hot Ethanol/Water (80:20) to yield white crystals.
Route B: Bromination of Dyphylline
Reagents: Dyphylline, Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid. Mechanism: Electrophilic aromatic substitution at the C8 position. Note: This route requires careful pH control to prevent oxidation of the side-chain hydroxyls.
Visualization of Synthetic Pathways
Figure 1: Synthetic logic flow comparing the N7-Alkylation route (blue) vs. the Post-Synthetic Bromination route (red).
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 13.5 ppm: Absent (Confirms N7 substitution; N7-H of 8-bromotheophylline disappears).
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δ 5.10 ppm (d, 1H): OH group (secondary).
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δ 4.85 ppm (t, 1H): OH group (primary).
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δ 4.10 - 4.30 ppm (m, 2H): N7-CH₂- (Methylene bridge).
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δ 3.80 - 3.95 ppm (m, 1H): -CH(OH)- (Methine).
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δ 3.30 - 3.50 ppm (m, 2H): -CH₂OH (Terminal methylene).
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δ 3.45 ppm (s, 3H): N3-CH₃.
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δ 3.25 ppm (s, 3H): N1-CH₃.
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
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Molecular Ion [M+H]⁺:
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m/z 333.0 (⁷⁹Br isotope)
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m/z 335.0 (⁸¹Br isotope)
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Isotope Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds.
Applications & Handling
Pharmacological Research
This compound serves as a critical probe for Adenosine Receptors (ARs) .
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A1/A2 Antagonism: The 8-bromo substituent typically increases affinity for A1 and A2a receptors compared to the non-brominated parent (Dyphylline).
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Solubility Advantage: Unlike many 8-substituted xanthines which are highly lipophilic and difficult to formulate, the 7-dihydroxypropyl chain confers water solubility, allowing for easier preparation of physiological saline solutions for in vivo studies.
Stability & Storage
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Light Sensitivity: The C8-Br bond is susceptible to photolytic cleavage. Store in amber vials.
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Hygroscopicity: The diol side chain is moderately hygroscopic. Store under desiccated conditions at 2-8°C.
References
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Sigma-Aldrich. (n.d.).[3] 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Product Specification. Retrieved from
-
SynQuest Laboratories. (n.d.). 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-2,6-purinedione.[1][4] Retrieved from
- Daly, J. W., et al. (1985). Structure-activity relationships for N-methylxanthines and N-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487-492.
- Kjellin, G., & Persson, K. (1969). Derivatives of 8-bromotheophylline. Acta Pharmaceutica Suecica, 6(5), 599. (Synthesis of 8-bromo-7-substituted xanthines).
Sources
- 1. CAS 111038-24-5 | 4H20-9-04 | MDL MFCD01313087 | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-2,6-purinedione | SynQuest Laboratories [synquestlabs.com]
- 2. 111038-24-5 7-(2,3-Dihydroxypropyl)-8-bromotheophylline AKSci 8253CC [aksci.com]
- 3. 8-BROMO-7-(2,3-DIHYDROXYPROPYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
